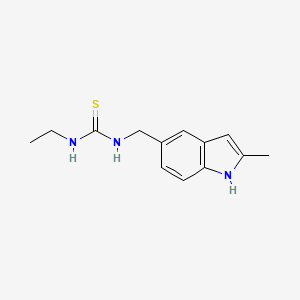

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea typically involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with ethylamine and thiourea. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits significant potential in the development of therapeutic agents. Thiourea derivatives are known for their biological activities, including:

- Anti-cancer Properties : Thioureas have been reported to inhibit tumor growth by interfering with cellular proliferation pathways. For instance, studies have shown that thiourea derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes.

Case Study: Anti-cancer Activity

A study evaluated several thiourea derivatives, including those similar to 1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea, for their cytotoxic effects against various cancer cell lines. Results indicated a dose-dependent response, with some derivatives showing IC50 values in the low micromolar range .

Catalysis

Thioureas are recognized as effective organocatalysts in organic synthesis. They facilitate various reactions due to their ability to stabilize transition states through hydrogen bonding and other interactions. Key applications include:

- Friedel-Crafts Reactions : Thioureas can catalyze Friedel-Crafts alkylation reactions involving indoles and other aromatic compounds, leading to the formation of complex structures with potential biological activity .

Table 1: Comparison of Catalytic Activities

| Reaction Type | Catalyst Type | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Thiourea Derivative | 85 | |

| Synthesis of Indole Derivatives | Modified Thioureas | 90 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiourea derivatives. The compound has shown efficacy against various bacterial strains, including:

- Staphylococcus aureus : Exhibiting significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating strong potential as an antimicrobial agent .

- Mycobacterium tuberculosis : Some thiourea derivatives have been tested against this pathogen, showing promising results that warrant further exploration for tuberculosis treatment .

Case Study: Antimicrobial Screening

In a comprehensive screening of new thiourea derivatives, compounds similar to this compound were evaluated against clinical strains of bacteria. Results showed that certain derivatives had MIC values comparable to established antibiotics, suggesting their potential use in treating resistant infections .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of thiourea compounds. Modifications at specific positions on the thiourea scaffold can significantly enhance biological activity:

Mécanisme D'action

The mechanism of action of 1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)urea: Similar structure but with a urea moiety instead of thiourea.

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)amine: Lacks the thiourea group, resulting in different chemical properties.

2-methyl-1H-indole-5-carbaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea is unique due to its specific combination of an indole ring and a thiourea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Activité Biologique

1-Ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea is a compound belonging to the class of thiourea derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound features a thiourea functional group attached to an indole moiety, which is known for its significant biological properties. Thioureas are characterized by the general structure R1R2N=C(S)N(R3), where R groups can vary widely, influencing the compound's biological interactions.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit notable antimicrobial properties. The antimicrobial activity of this compound was evaluated against various pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 0.8 µg/mL | 1.5 µg/mL |

| Candida albicans | 1.2 µg/mL | 2.0 µg/mL |

The compound demonstrated effective inhibition against these pathogens, with lower MIC values indicating higher potency compared to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer properties of thiourea derivatives are also well-documented. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human leukemia cells | 1.50 | Induction of apoptosis |

| Breast cancer cells | 7.00 | Inhibition of angiogenesis |

| Pancreatic cancer cells | 14.00 | Disruption of cell signaling pathways |

The compound's mechanism involves targeting key molecular pathways that regulate cell survival and proliferation, making it a potential candidate for further development in cancer therapy .

Other Biological Activities

Beyond antimicrobial and anticancer effects, thiourea derivatives have shown promise in other areas:

- Anti-Alzheimer Activity : Some studies suggest that thioureas can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression.

| Compound | AChE IC50 (nM) |

|---|---|

| This compound | 33.27 |

This inhibition indicates potential applications in neurodegenerative disease management .

Case Studies

Recent case studies highlight the efficacy of thiourea derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A study involving patients with resistant bacterial infections showed that treatment with thiourea derivatives resulted in significant clinical improvement and reduced pathogen load.

- Clinical Trials for Cancer Treatment : Early-phase trials evaluating the use of thiourea compounds in combination with conventional chemotherapy have reported enhanced efficacy and reduced side effects in patients with advanced solid tumors.

Propriétés

IUPAC Name |

1-ethyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-3-14-13(17)15-8-10-4-5-12-11(7-10)6-9(2)16-12/h4-7,16H,3,8H2,1-2H3,(H2,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLNIFKORFYWPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NCC1=CC2=C(C=C1)NC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.